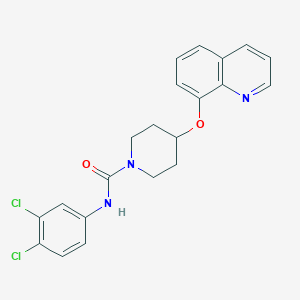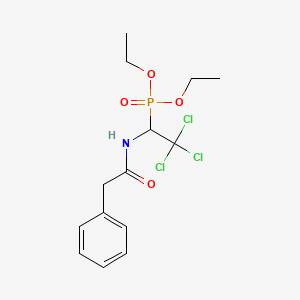
2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving 2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. A similar compound, 2-PHENYL-N- (2,2,2-TRICHLORO-1- (2,4-DINITROPHENOXY)ETHYL)ACETAMIDE, has a molecular weight of 448.65 .Mécanisme D'action
TDA-7291 works by inhibiting the activity of a specific type of potassium channel, known as the Kv7.2/7.3 channel. This channel is found in neurons and plays a key role in regulating the excitability of neurons. By inhibiting the activity of this channel, TDA-7291 can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
TDA-7291 has been shown to have a number of biochemical and physiological effects. In addition to its effects on cognitive function and cancer cell growth, TDA-7291 has also been shown to have anti-inflammatory properties and to reduce oxidative stress. TDA-7291 has also been shown to have a neuroprotective effect, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TDA-7291 in lab experiments is its specificity for the Kv7.2/7.3 channel, which makes it a useful tool for studying the role of this channel in various biological processes. However, one limitation of using TDA-7291 is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several potential future directions for research on TDA-7291. One area of interest is the development of more potent analogs of TDA-7291 that could be used in lower concentrations. Another area of interest is the study of TDA-7291 in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the potential use of TDA-7291 in combination with other drugs for the treatment of cancer warrants further investigation.
Méthodes De Synthèse
TDA-7291 can be synthesized using a multi-step process that involves the reaction of 2-phenylacetyl chloride with triethyl phosphite to form 2-phenyl-N-triethoxyphosphorylethylacetamide. This compound is then reacted with thionyl chloride to form 2-phenyl-N-(2-chloro-1-diethoxyphosphorylethyl)acetamide, which is then reacted with 2,2,2-trichloroethanol to form TDA-7291.
Applications De Recherche Scientifique
TDA-7291 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, TDA-7291 has been shown to inhibit the activity of a specific type of potassium channel, which can lead to the enhancement of synaptic transmission and the improvement of cognitive function. In cancer research, TDA-7291 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug development, TDA-7291 has been studied as a potential candidate for the treatment of various diseases, including epilepsy, Alzheimer's disease, and cancer.
Propriétés
IUPAC Name |
2-phenyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl3NO4P/c1-3-21-23(20,22-4-2)13(14(15,16)17)18-12(19)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGSARLPHOOQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2625033.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2625034.png)
![4-[(2-Cyanobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2625035.png)
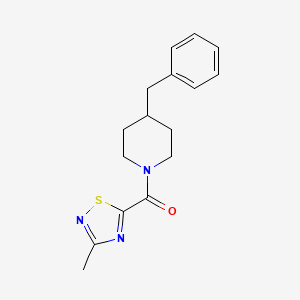

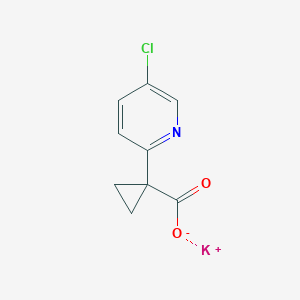
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B2625044.png)
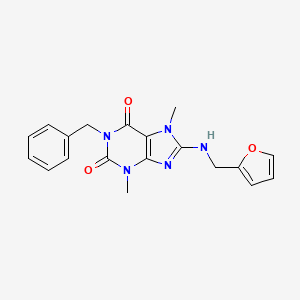
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625046.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2625048.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2625049.png)
![N-(2,4-difluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2625050.png)
